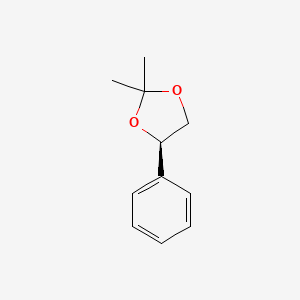
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene is a chemical compound with the molecular formula C13H22. It is a derivative of cyclopentadiene, characterized by the presence of butyl and tetramethyl substituents on the cyclopentadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene typically involves the alkylation of 1,2,3,4-tetramethylcyclopentadiene with butyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentadiene, followed by the addition of butyl bromide (C4H9Br) to introduce the butyl group .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the cyclopentadiene ring.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 5-butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular membranes, affecting membrane fluidity and signaling pathways .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetramethylcyclopentadiene: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
1,3,5,7-Tetramethylcyclooctatetraene: A larger ring system with different electronic properties.
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine: Contains a silicon atom and tert-butyl group, offering different reactivity and applications.
Uniqueness
5-Butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and catalysts.
属性
CAS 编号 |
144776-47-6 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC 名称 |
5-butyl-1,2,3,4-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-6-7-8-13-11(4)9(2)10(3)12(13)5/h13H,6-8H2,1-5H3 |
InChI 键 |
KCTPXSVKZKTAAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=C(C(=C1C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



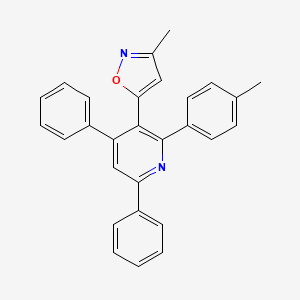

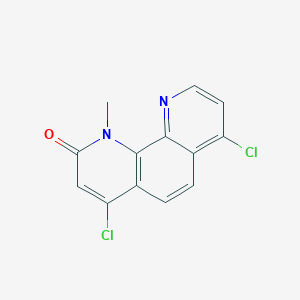
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
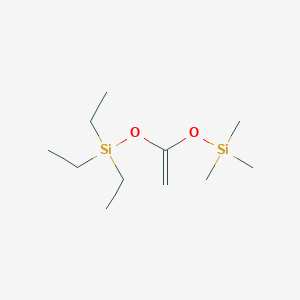

![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

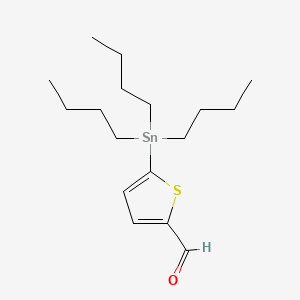
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
